molecular formula C14H10F2O B8485113 1-(2,4-Difluorophenyl)-2-phenylethanone

1-(2,4-Difluorophenyl)-2-phenylethanone

Cat. No. B8485113
M. Wt: 232.22 g/mol
InChI Key: MYGHQCXTEIBLFW-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

Prepared following the procedure described in Intermediate 14, starting from 1-bromo-2,4-difluorobenzene, where the crude product was purified by column chromatography (PE:EtOAc=50:1) to afford Intermediate 21 (250 mg, yield 19%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
19%

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)C=CC([C:7](=[O:15])[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=CC=1.Br[C:23]1[CH:28]=[CH:27][C:26]([F:29])=[CH:25][C:24]=1[F:30]>>[F:30][C:24]1[CH:25]=[C:26]([F:29])[CH:27]=[CH:28][C:23]=1[C:7](=[O:15])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(CC1=CC=CC=C1)=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)F
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (PE:EtOAc=50:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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